molecular formula C18H17N3O3 B1139094 TCS 2210 CAS No. 1201916-31-5

TCS 2210

Cat. No. B1139094
CAS RN: 1201916-31-5
M. Wt: 323.35
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TCS 2210 is a synthetic cannabinoid receptor agonist (SCRA) that was developed in the laboratory of Professor Thomas J. Schmidt at the University of Illinois at Urbana-Champaign. It is a member of the naphthoylindole family of SCRAs, and is the first of its kind to be synthesized. TCS 2210 has been studied extensively in both in vitro and in vivo systems and has shown to possess numerous biological activities, including analgesic, anti-inflammatory, and anti-convulsant effects. It has been used in a variety of laboratory applications and has been shown to be a useful tool for studying the endocannabinoid system.

Mechanism of Action

Target of Action

TCS 2210 is a small molecule inducer of neuronal differentiation . The primary targets of TCS 2210 are the neuronal markers β-III tubulin and neuron-specific enolase (NSE) . These markers are proteins that are expressed in neurons and are essential for their function and structure .

Mode of Action

TCS 2210 interacts with its targets by increasing their expression . This interaction results in the induction of neurite outgrowth in a population of PC12 neuronal precursor-like cells . This suggests that TCS 2210 may play a role in promoting the differentiation of these cells into neurons .

Biochemical Pathways

The increased expression of β-iii tubulin and nse suggests that tcs 2210 may influence the pathways related to neuronal differentiation and neurite outgrowth .

Pharmacokinetics

It is known that tcs 2210 is supplied as a powder and has a solubility of 5 mg/ml in dmso , which may have implications for its bioavailability.

Result of Action

The action of TCS 2210 results in a significant increase in the expression of the neuronal markers β-III tubulin and NSE . It also induces neurite outgrowth in a population of PC12 neuronal precursor-like cells . This suggests that TCS 2210 can effectively induce neuronal differentiation .

Action Environment

It is known that tcs 2210 is stable for 3 years at -20°c and for 2 years at 4°c in powder form . In solvent, it is stable for 3 months at -80°C and for 2 weeks at -20°C . These storage conditions suggest that temperature is an important environmental factor that can influence the stability of TCS 2210 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of TCS 2210 involves the reaction of 2,4-dichloro-5-fluoroaniline with 2,3,4,5-tetrachlorobenzoic acid in the presence of a coupling agent.", "Starting Materials": [ "2,4-dichloro-5-fluoroaniline", "2,3,4,5-tetrachlorobenzoic acid", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloro-5-fluoroaniline and 2,3,4,5-tetrachlorobenzoic acid in a suitable solvent.", "Step 2: Add a coupling agent to the reaction mixture and stir for a specific time period.", "Step 3: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

CAS RN

1201916-31-5

Product Name

TCS 2210

Molecular Formula

C18H17N3O3

Molecular Weight

323.35

synonyms

1,2-Dihydro-N-hydroxy-2-oxo-3-(3-phenylpropyl)-6-quinoxalinecarboxamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.